

Technical Master Guide: 2-Ethynyl-4-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Ethynyl-4-fluorobenzaldehyde

CAS No.: 749874-24-6

Cat. No.: B1604053

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Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Ethynyl-4-fluorobenzaldehyde (CAS: 749874-24-6) is a high-value bifunctional building block distinguished by its ortho-ethynylaldehyde architecture.^[1] This structural motif serves as a "privileged scaffold" in organic synthesis, enabling the rapid construction of fused nitrogen and oxygen heterocycles—specifically isoquinolines and isochromenes—which are ubiquitous in FDA-approved therapeutics.

The presence of the C4-fluorine substituent adds a critical layer of utility for medicinal chemistry.^{[1][2]} It modulates the electronic density of the aromatic ring, influencing metabolic stability (blocking para-oxidation) and altering the pKa of resulting heterocycles without imposing significant steric bulk. This guide details the synthesis, reactivity, and application of this compound, providing a self-validating protocol for its generation and use.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7][8][9]

Property	Data
Chemical Name	2-Ethynyl-4-fluorobenzaldehyde
CAS Number	749874-24-6
Molecular Formula	C ₉ H ₅ FO
Molecular Weight	148.14 g/mol
Structure	Benzene core, C1-Aldehyde, C2-Alkyne, C4-Fluorine
Physical State	Pale yellow to light brown solid (low melting point)
Solubility	Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water
Key Reactivity	6-endo-dig cyclization, Sonogashira coupling, Click chemistry

Synthetic Accessibility & Protocol

The synthesis of **2-ethynyl-4-fluorobenzaldehyde** is most reliably achieved via a two-step sequence starting from 2-bromo-4-fluorobenzaldehyde.[1] This route utilizes a Sonogashira coupling to install a protected alkyne, followed by mild desilylation.

Step 1: Sonogashira Coupling

Objective: Installation of the alkyne moiety while preserving the aldehyde.

- Substrate: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6).[1][3]
- Reagent: Trimethylsilylacetylene (TMSA).[1]
- Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (1-2 mol%).[1]

- Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) in THF.[1]

Step 2: Desilylation

Objective: Removal of the TMS group to reveal the terminal alkyne.

- Reagent: Potassium Carbonate (K₂CO₃).[1]
- Solvent: Methanol (MeOH) or MeOH/DCM mixture.[1]

Validated Experimental Protocol

Note: This protocol is adapted from standard methodologies for ortho-ethynylaldehydes to ensure reproducibility.

1. Coupling Reaction:

- Charge a flame-dried round-bottom flask with 2-bromo-4-fluorobenzaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
- Evacuate and backfill with Argon (3 cycles).[1]
- Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).[1]
- Add TMS-acetylene (1.2 equiv) dropwise via syringe.[1]
- Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 9:1).
- Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.

2. Deprotection:

- Dissolve the crude TMS-intermediate in MeOH (0.1 M).[1]
- Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.
- Quench: Dilute with water and extract with Dichloromethane (DCM) (3x).

- Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
- Yield Expectation: 75–85% (over 2 steps).

Synthetic Workflow Visualization



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Figure 1: Two-step synthetic pathway from commercially available precursors.

Reactivity & Mechanistic Insight[1]

The core value of **2-ethynyl-4-fluorobenzaldehyde** lies in its dual electrophilicity.[1] The aldehyde carbon and the alkyne beta-carbon are positioned to facilitate cyclization reactions with dinucleophiles.

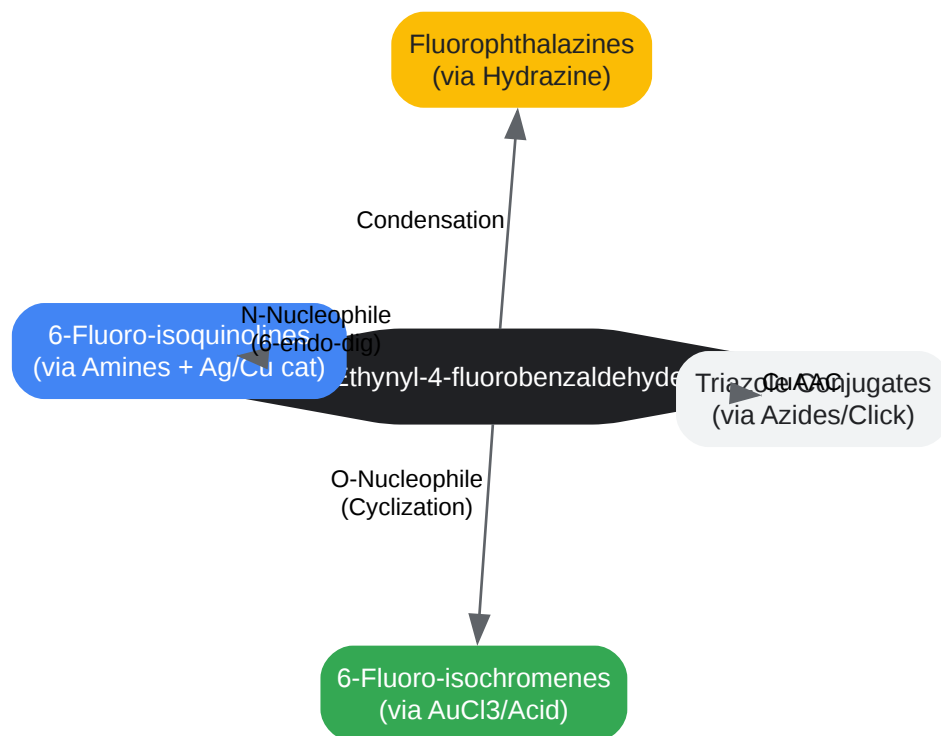
The "Ortho-Ethynyl" Effect

In the presence of nucleophiles (e.g., primary amines, hydrazines), the aldehyde first forms an imine/hydrazone intermediate. The nitrogen lone pair then attacks the alkyne (activated by Lewis acids or transition metals like Ag(I), Au(I), or Cu(I)) in a 6-endo-dig fashion to form the isoquinoline core.

Impact of Fluorine Substitution

- Electronic Deactivation: The fluorine at C4 withdraws electron density from the ring.[1] This makes the aldehyde carbon more electrophilic (facilitating faster imine formation) but slightly deactivates the alkyne toward electrophilic activation.[1]
- Regioselectivity: In multicomponent reactions (e.g., A3 coupling), the fluorine substituent directs regioselectivity by destabilizing developing positive charges at the para-position during transition states.

Divergent Synthesis Map



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Figure 2: Divergent synthesis of pharmacologically active heterocycles.

Applications in Drug Discovery[3][7] Synthesis of Fluorinated Isoquinolines

Isoquinolines are "privileged structures" found in alkaloids (e.g., Papaverine) and modern drugs (e.g., Fasudil). The 6-fluoro-isoquinoline moiety derived from this building block is particularly valuable for:

- Kinase Inhibitors: The fluorine atom can interact with hinge region residues or improve selectivity profiles.[1]
- Metabolic Blocking: Fluorine at the 6-position blocks metabolic oxidation at a typically reactive site on the isoquinoline ring.[1]

Multicomponent Reactions (MCRs)

This compound is an ideal substrate for A3 Coupling (Aldehyde-Alkyne-Amine).[1]

- Reaction: **2-Ethynyl-4-fluorobenzaldehyde** + Secondary Amine + Terminal Alkyne (external) → Propargylamines.[1]
- Utility: Rapid generation of fragment libraries for High-Throughput Screening (HTS).

Chemical Biology Probes

The terminal alkyne serves as a bio-orthogonal handle.[1][4] If the aldehyde is used to attach the molecule to a protein or ligand (via reductive amination), the alkyne remains available for Click Chemistry (CuAAC) with azide-tagged reporters, enabling Activity-Based Protein Profiling (ABPP).

Safety & Handling

While specific SDS data for the 2-ethynyl derivative is limited, safety protocols should be extrapolated from 4-fluorobenzaldehyde and general terminal alkynes.[1]

- Hazards:
 - Skin/Eye Irritant: Aldehydes are potent sensitizers.[1]
 - Reactive: Terminal acetylenes can polymerize exothermically if heated with initiators.[1]
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air-oxidation to carboxylic acids; alkynes are stable but should be kept away from heavy metals (Ag, Cu) in storage to avoid acetylide formation.[1]
- Disposal: Quench with dilute acid before disposal. Do not concentrate to dryness if metal salts are present (risk of acetylide explosion).[1]

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